molecular formula C12H8O10S2 B8219298 5,7-Disulfonaphthalene-1,4-dicarboxylic acid

5,7-Disulfonaphthalene-1,4-dicarboxylic acid

Cat. No.: B8219298
M. Wt: 376.3 g/mol
InChI Key: QLWFPXSURFRHGM-UHFFFAOYSA-N
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Description

5,7-Disulfonaphthalene-1,4-dicarboxylic acid is an organic compound with the molecular formula C₁₂H₈O₁₀S₂ and a molecular weight of 376.32 g/mol . This compound is characterized by the presence of two sulfonic acid groups and two carboxylic acid groups attached to a naphthalene ring. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Disulfonaphthalene-1,4-dicarboxylic acid typically involves the sulfonation and carboxylation of naphthalene derivatives. One common method includes the sulfonation of naphthalene-1,4-dicarboxylic acid using fuming sulfuric acid or chlorosulfonic acid under controlled temperature conditions . The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

5,7-Disulfonaphthalene-1,4-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfonate salts, and various substituted naphthalene compounds .

Scientific Research Applications

5,7-Disulfonaphthalene-1,4-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is utilized in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Research into its potential therapeutic applications, including drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: It is employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5,7-Disulfonaphthalene-1,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonic acid groups can form strong ionic interactions with proteins and enzymes, affecting their activity and function. The carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-Disulfonaphthalene-1,4-dicarboxylic acid is unique due to the presence of two sulfonic acid groups, which enhance its solubility in water and its ability to form strong ionic interactions. This makes it particularly useful in applications requiring high solubility and strong binding properties .

Properties

IUPAC Name

5,7-disulfonaphthalene-1,4-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O10S2/c13-11(14)6-1-2-7(12(15)16)10-8(6)3-5(23(17,18)19)4-9(10)24(20,21)22/h1-4H,(H,13,14)(H,15,16)(H,17,18,19)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWFPXSURFRHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=CC(=CC2=C1C(=O)O)S(=O)(=O)O)S(=O)(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O10S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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